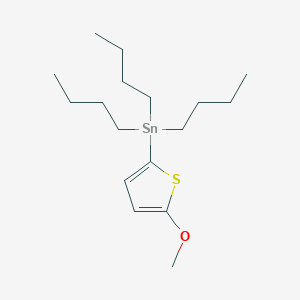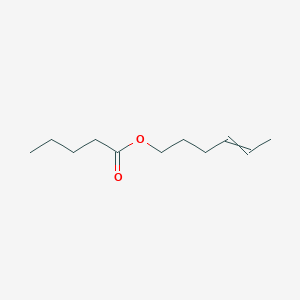
2-(4-Bromobenzoyl)-1,1-dimethyl-1-(prop-2-yn-1-yl)hydrazin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromobenzoyl)-1,1-dimethyl-1-(prop-2-yn-1-yl)hydrazin-1-ium bromide is a synthetic organic compound that belongs to the class of hydrazinium salts This compound is characterized by the presence of a bromobenzoyl group, a dimethylhydrazinium core, and a propynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobenzoyl)-1,1-dimethyl-1-(prop-2-yn-1-yl)hydrazin-1-ium bromide typically involves the following steps:
Formation of the Bromobenzoyl Intermediate: The starting material, 4-bromobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Hydrazine Derivative Formation: The acid chloride is then reacted with 1,1-dimethylhydrazine in the presence of a base such as triethylamine to form the hydrazine derivative.
Alkylation: The hydrazine derivative is alkylated with propargyl bromide in the presence of a suitable base like potassium carbonate (K₂CO₃) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromobenzoyl)-1,1-dimethyl-1-(prop-2-yn-1-yl)hydrazin-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobenzoyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The hydrazinium core can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoyl derivatives.
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromobenzoyl)-1,1-dimethyl-1-(prop-2-yn-1-yl)hydrazin-1-ium bromide involves its interaction with molecular targets such as enzymes or receptors. The bromobenzoyl group may facilitate binding to specific sites, while the hydrazinium core can participate in redox reactions. The propynyl substituent may enhance the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzoyl Hydrazine: Lacks the dimethyl and propynyl substituents.
1,1-Dimethylhydrazine: Lacks the bromobenzoyl and propynyl groups.
Propargyl Bromide: Lacks the hydrazinium core and bromobenzoyl group.
Uniqueness
2-(4-Bromobenzoyl)-1,1-dimethyl-1-(prop-2-yn-1-yl)hydrazin-1-ium bromide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the bromobenzoyl group, dimethylhydrazinium core, and propynyl substituent makes it a versatile compound for various research and industrial purposes.
Properties
CAS No. |
650638-39-4 |
|---|---|
Molecular Formula |
C12H14Br2N2O |
Molecular Weight |
362.06 g/mol |
IUPAC Name |
[(4-bromobenzoyl)amino]-dimethyl-prop-2-ynylazanium;bromide |
InChI |
InChI=1S/C12H13BrN2O.BrH/c1-4-9-15(2,3)14-12(16)10-5-7-11(13)8-6-10;/h1,5-8H,9H2,2-3H3;1H |
InChI Key |
HSVQWHZINJQEDL-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CC#C)NC(=O)C1=CC=C(C=C1)Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Hex-2-en-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12613713.png)




![2',4'-Dimethoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12613752.png)

![2-{[(4-Methyl-3-oxopent-4-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B12613755.png)
![2-[4-(4-Iodophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12613763.png)

![Acetic acid--[(2R,3R)-3-methyloxiran-2-yl]methanol (1/1)](/img/structure/B12613774.png)

